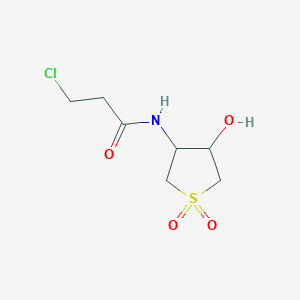
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a dioxo-thiolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable chloro-propanamide precursor with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thiolan ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The dioxo-thiolan ring may also contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- 3-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-hydroxybenzamide
Uniqueness
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of both a chloro group and a hydroxy group on the thiolan ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12ClNO4S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
3-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H12ClNO4S/c8-2-1-7(11)9-5-3-14(12,13)4-6(5)10/h5-6,10H,1-4H2,(H,9,11) |
InChI-Schlüssel |
YQLMVZYVWCYMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


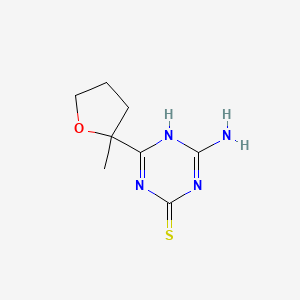
![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
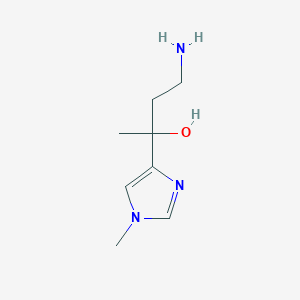


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
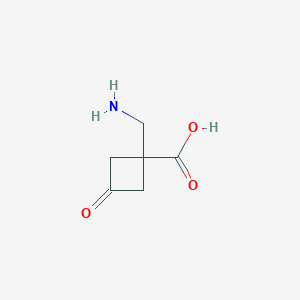
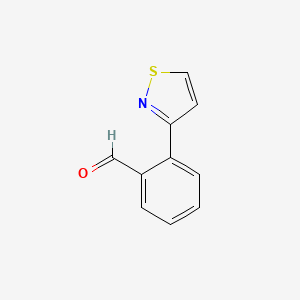
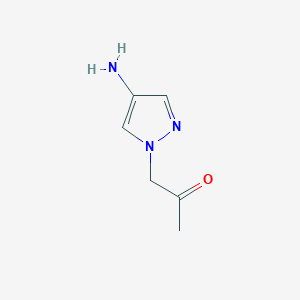
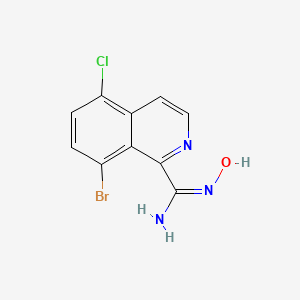
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
